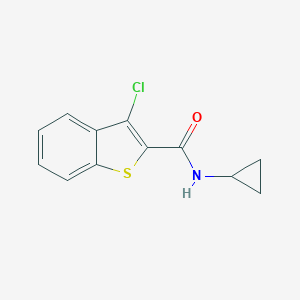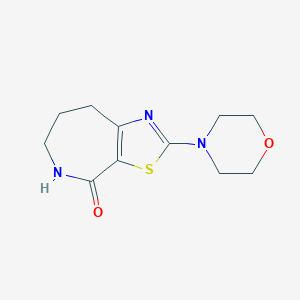![molecular formula C12H18BrNO3S B275214 [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275214.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine is an organic compound that features a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine typically involves multiple steps:
Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-propoxyphenol.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base like pyridine to form [(4-Bromo-3-propoxyphenyl)sulfonyl] chloride.
Amination: Finally, the sulfonyl chloride is reacted with propylamine under basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides.
Scientific Research Applications
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine depends on its application:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine can be compared with similar compounds such as:
(4-Bromo-3-propoxyphenyl)sulfonylamine: This compound has a thienylmethyl group instead of a propylamine chain, which may alter its reactivity and applications.
(4-Bromo-3-propoxyphenyl)sulfonylamine: The presence of a bulky tetramethylbutyl group can influence its steric properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18BrNO3S |
|---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-bromo-3-propoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
OYDFHAFTRPAKSB-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)

![5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)

![5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B275160.png)
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

